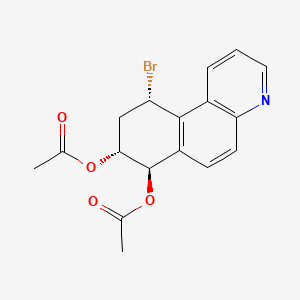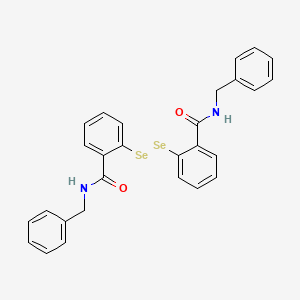![molecular formula C20H28N2O B14331406 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-10-8](/img/structure/B14331406.png)
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an octyloxyphenyl group attached to a prop-1-en-1-yl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and catalysts
Mechanism of Action
The mechanism of action of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the octyloxyphenyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
108886-10-8 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[1-(2-octoxyphenyl)prop-1-enyl]imidazole |
InChI |
InChI=1S/C20H28N2O/c1-3-5-6-7-8-11-16-23-20-13-10-9-12-18(20)19(4-2)22-15-14-21-17-22/h4,9-10,12-15,17H,3,5-8,11,16H2,1-2H3 |
InChI Key |
RSWIOJGAFGZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


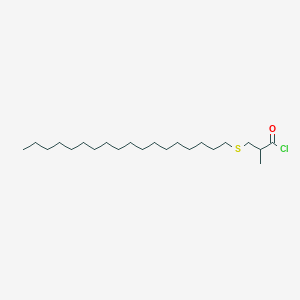
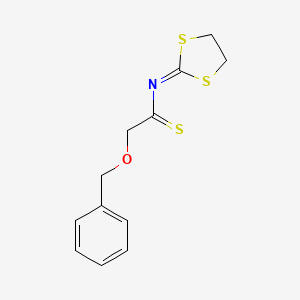
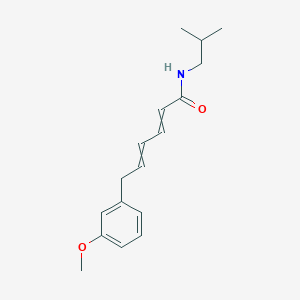
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
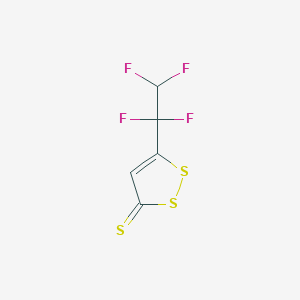
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
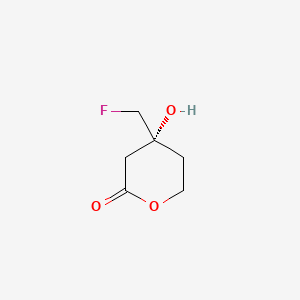
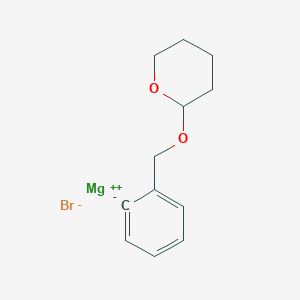
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
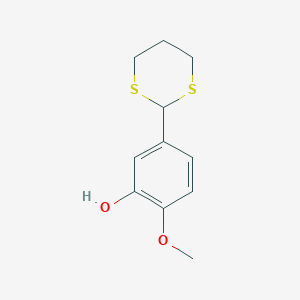
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
